

# A Comparative Guide to Tertiary-Butyl Polysulfide and Dimethyl Disulfide as Sulfiding Agents

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## Compound of Interest

Compound Name: *Butyl propyl disulfide*

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The activation of hydroprocessing catalysts through sulfiding is a critical step in various industrial processes, notably in petroleum refining for the removal of sulfur and nitrogen from hydrocarbon feedstocks.[1][2][3] This process involves the conversion of metal oxides on the catalyst surface to their active metal sulfide form.[4][5][6] The choice of sulfiding agent is paramount to achieving optimal catalyst activity and ensuring a safe, efficient, and environmentally sound operation.[7] Dimethyl disulfide (DMDS) has traditionally been the industry standard; however, tertiary-butyl polysulfide (TBPS) has emerged as a prominent alternative with a distinct profile of advantages and disadvantages.[1][3][8]

This guide provides an objective comparison of TBPS and DMDS, supported by experimental data, to assist researchers and professionals in selecting the appropriate sulfiding agent for their specific applications.

## Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of each agent is essential for safe handling, process design, and achieving desired reaction kinetics.

Property	Tertiary-Butyl Polysulfide (TBPS)	Dimethyl Disulfide (DMDS)	References
Sulfur Content	54%	68%	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[9]</a>
Decomposition Temperature (in presence of catalyst)	As low as 160°C (320°F)	~200°C (392°F)	<a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[9]</a>
Flash Point	~103°C (217°F)	~15°C (59°F)	<a href="#">[6]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a>
Vapor Pressure @ 21°C (70°F)	<0.1 PSI	0.45 PSI	<a href="#">[9]</a> <a href="#">[12]</a>
Classification	Non-flammable liquid	Highly flammable liquid	<a href="#">[4]</a> <a href="#">[9]</a> <a href="#">[13]</a>
Odor	Diesel-like, sour gasoil	Strong, foul, objectionable	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[14]</a>
Primary Decomposition Byproducts	H <sub>2</sub> S, isobutane, isobutene	H <sub>2</sub> S, methane, methyl mercaptan	<a href="#">[6]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Viscosity	High, especially in cold weather	Low	<a href="#">[2]</a> <a href="#">[4]</a>

## Performance Comparison

The performance of a sulfiding agent is evaluated based on its efficiency in converting metal oxides to sulfides, its decomposition characteristics, and its impact on the final catalyst activity.

## Decomposition and H<sub>2</sub>S Generation

The primary function of a sulfiding agent is to decompose and generate hydrogen sulfide (H<sub>2</sub>S), which then reacts with the metal oxides on the catalyst.[\[3\]](#)[\[15\]](#) The temperature at which this decomposition occurs is a critical parameter.

TBPS exhibits a lower decomposition temperature, starting as low as 160°C (320°F) in the presence of a catalyst.[\[1\]](#)[\[7\]](#)[\[9\]](#) This allows for the sulfiding process to begin at lower

temperatures, potentially reducing the risk of metal reduction and shortening the overall sulfiding time.[4][7] In contrast, DMDS requires a higher temperature of around 200°C (392°F) for efficient decomposition.[7][9]

However, the decomposition of TBPS is considered less "clean" than that of DMDS.[2] TBPS can form elemental sulfur as an intermediate, particularly at temperatures up to 250°C.[2] This elemental sulfur can precipitate and lead to pressure drop issues within the reactor.[2][9] Furthermore, the isobutene byproduct of TBPS decomposition can react with elemental sulfur to form solid polymers, which can plug heat exchangers and catalyst beds.[4][5][12]

DMDS, on the other hand, decomposes more cleanly to H<sub>2</sub>S and methane.[9] While the methane produced can dilute the hydrogen in the recycle gas, this can be managed by monitoring H<sub>2</sub>S levels.[9]

## Sulfiding Efficiency and Catalyst Activity

While both agents are effective in sulfiding catalysts, their differing properties can influence the final catalyst performance. Due to its higher sulfur content (68%), approximately 25% less DMDS by volume is required to achieve the same degree of sulfidation as TBPS (54% sulfur). [2][9][16]

Some studies suggest that to achieve the same level of performance, a unit sulfided with TBPS may need to operate at a higher temperature compared to one sulfided with DMDS.[2] The choice of agent can therefore have implications for the operational parameters of the hydrotreating unit.

## Experimental Protocols

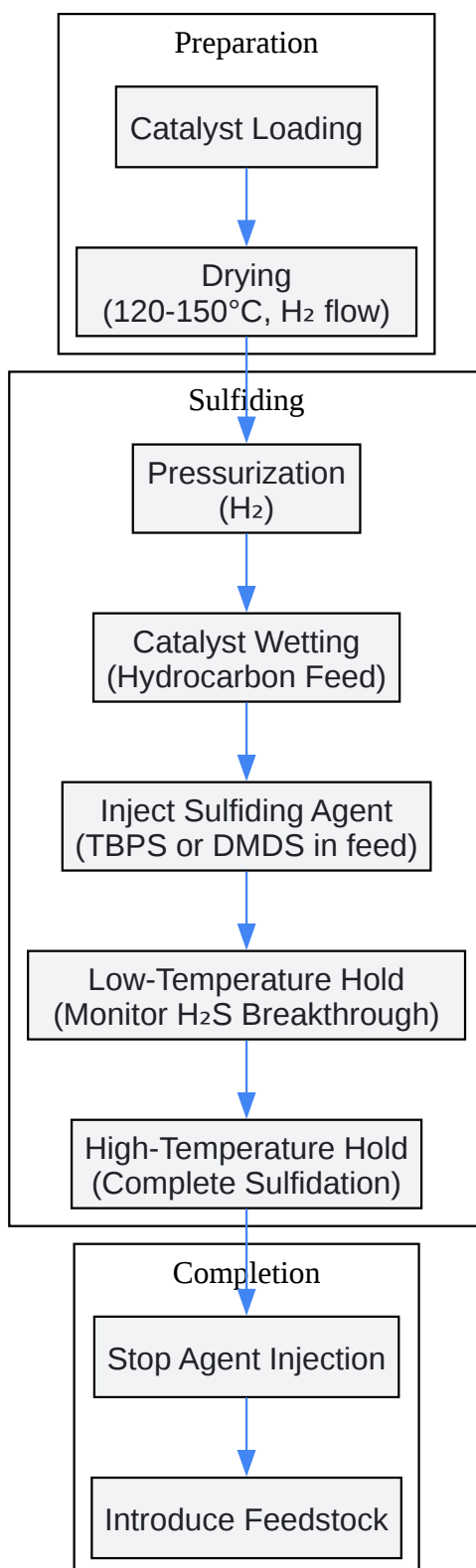
While specific sulfiding procedures are often proprietary to catalyst manufacturers, a general experimental protocol for in-situ catalyst sulfiding in a laboratory or pilot plant setting is outlined below.

### Generalized In-Situ Catalyst Sulfiding Protocol

- **Catalyst Loading and Drying:** The hydrotreating catalyst is loaded into the reactor. The system is then purged with an inert gas (e.g., nitrogen) and heated to a drying temperature, typically around 120-150°C, under a flow of hydrogen to remove any adsorbed water.[3][6]

- **System Pressurization and Wetting:** The reactor is pressurized with hydrogen to the target operating pressure. A hydrocarbon feed (without the sulfiding agent) is introduced to wet the catalyst bed.[\[3\]](#)
- **Initiation of Sulfiding Agent Injection:** The reactor temperature is raised to the decomposition temperature of the chosen sulfiding agent (e.g., >160°C for TBPS, >200°C for DMDS).[\[1\]](#)[\[7\]](#) The sulfiding agent, mixed with the hydrocarbon feed, is then injected into the reactor.[\[3\]](#) It is crucial to inject TBPS as close to the catalyst bed as possible to minimize the risk of solids formation in the preheating section.[\[4\]](#)[\[5\]](#)
- **Low-Temperature Hold (Primary Sulfiding):** The temperature is held constant for a period to allow for the initial conversion of metal oxides to sulfides. This is often referred to as the "first sulfiding plateau."[\[3\]](#) During this stage, the H<sub>2</sub>S concentration in the effluent gas is monitored. "Breakthrough," indicated by a sharp increase in H<sub>2</sub>S concentration (e.g., 3000-5000 ppm), signifies that the catalyst is consuming less of the injected sulfur.[\[3\]](#)
- **High-Temperature Hold (Secondary Sulfiding):** The reactor temperature is then ramped up to a higher temperature hold (e.g., 320-360°C) to complete the sulfidation process.[\[2\]](#) The injection of the sulfiding agent continues until the calculated stoichiometric amount of sulfur required to sulfide the catalyst has been introduced.[\[3\]](#)
- **Process Completion:** Once sulfiding is complete, the injection of the sulfiding agent is stopped, and the unit is ready to be brought online with the actual feedstock.[\[3\]](#)

#### Experimental Workflow for Catalyst Sulfiding



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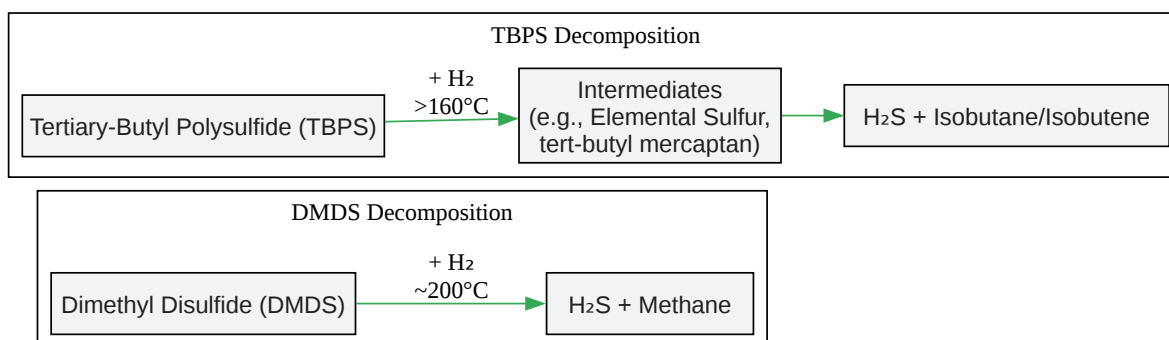
Caption: A generalized workflow for the in-situ sulfiding of hydrotreating catalysts.

# Signaling Pathways and Decomposition Mechanisms

The decomposition of both TBPS and DMDS is initiated by the scission of C-S and S-S bonds in the presence of hydrogen and a catalyst.

- **DMDS Decomposition:** The decomposition of DMDS is a two-step process that ultimately yields H<sub>2</sub>S and methane.[3][9] This staged decomposition can help in managing the exothermicity of the sulfiding reactions.[3]  $\text{CH}_3\text{-S-S-CH}_3 + 3\text{H}_2 \rightarrow 2\text{H}_2\text{S} + 2\text{CH}_4$ [15]
- **TBPS Decomposition:** TBPS decomposition is more complex and can proceed through various pathways, leading to the formation of H<sub>2</sub>S, isobutane, and isobutene.[6][9][10] The presence of multiple sulfur atoms in the polysulfide chain results in weaker S-S and C-S bonds compared to DMDS, contributing to its lower decomposition temperature. The formation of tert-butyl mercaptan as an intermediate has also been noted.[5][10]

## Decomposition Pathways of Sulfiding Agents



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